Further exploration might involve:
2-Pentenoic acid, 2-cyano-4,4-dimethyl- is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 153.18 g/mol. This compound features a pentenoic acid backbone with a cyano group and two methyl groups at the 4-position, contributing to its distinctive reactivity and potential applications in organic synthesis and medicinal chemistry .
The chemical behavior of 2-pentenoic acid, 2-cyano-4,4-dimethyl- is influenced by its functional groups. It can participate in various reactions typical of alkenes and carboxylic acids, such as:
The synthesis of 2-pentenoic acid, 2-cyano-4,4-dimethyl- can be achieved through several methods:
The applications of 2-pentenoic acid, 2-cyano-4,4-dimethyl- span various fields:
Interaction studies involving 2-pentenoic acid, 2-cyano-4,4-dimethyl- focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential mechanisms of action and efficacy as a therapeutic agent. For example:
Several compounds share structural similarities with 2-pentenoic acid, 2-cyano-4,4-dimethyl-. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | C11H13NOS | Contains a thioether group |
4,4-Dimethyl-2-pentenoic acid | C7H12O2 | Lacks the cyano group |
3-Cyano-3-methylbutanoic acid | C7H11NO2 | Different carbon skeleton |
These compounds highlight the unique nature of 2-pentenoic acid, 2-cyano-4,4-dimethyl-, particularly its specific arrangement of functional groups that may influence its reactivity and biological activity differently compared to its analogs .
2-Pentenoic acid, 2-cyano-4,4-dimethyl- represents a highly functionalized unsaturated carboxylic acid bearing both a nitrile group and quaternary carbon center. The compound is characterized by its molecular formula of C₈H₁₁NO₂ and molecular weight of 153.18 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-cyano-4,4-dimethylpent-2-enoic acid, reflecting the presence of the cyano substituent at the 2-position and the geminal dimethyl groups at the 4-position of the pentenoic acid backbone.
The compound exists in stereoisomeric forms, with the Z-configuration being designated by the Chemical Abstracts Service number 88319-37-3, while an alternative isomer carries the registration number 39168-28-0. The structural complexity arises from the alpha,beta-unsaturated system conjugated with both the carboxylic acid and cyano functionalities, creating a highly electrophilic center susceptible to nucleophilic attack. The presence of the tert-butyl-like substituent at the 4-position introduces significant steric hindrance, which profoundly influences the compound's reactivity profile and selectivity in chemical transformations.
Table 1: Physical and Chemical Properties of 2-Pentenoic Acid, 2-Cyano-4,4-Dimethyl-
The spectroscopic characterization of this compound reveals distinctive features that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy shows characteristic signals for the vinyl proton in the 7.72 parts per million region, while the tert-butyl group appears as a singlet at 1.33 parts per million. The infrared spectrum displays the characteristic nitrile stretch at approximately 2240 reciprocal centimeters and the carboxylic acid carbonyl at 1700 reciprocal centimeters.
The development of 2-pentenoic acid, 2-cyano-4,4-dimethyl- as a synthetic intermediate can be traced to the broader evolution of alpha,beta-unsaturated nitrile chemistry in the mid-to-late twentieth century. The compound's synthesis is intimately connected to the advancement of Knoevenagel condensation methodology, which has served as the primary preparative route for accessing such functionalized alkenes. The Knoevenagel condensation, first developed by German chemist Emil Knoevenagel, involves the nucleophilic addition of active methylene compounds to carbonyl groups followed by dehydration to form conjugated systems.
Historical synthetic approaches to 2-pentenoic acid, 2-cyano-4,4-dimethyl- have typically employed cyanoacetic acid as the active methylene component in condensation reactions with appropriately substituted aldehydes. The methodology has been refined over decades to optimize both yield and stereoselectivity, with contemporary protocols achieving yields of 69.4 percent using piperidine catalysis in ethanol at elevated temperatures. The reaction mechanism proceeds through enolate formation from cyanoacetic acid, followed by aldol-type addition to the aldehyde carbonyl and subsequent elimination of water to establish the alpha,beta-unsaturated system.
The stereochemical control in these condensations has been a subject of considerable investigation, as the steric bulk of the 4,4-dimethyl substituent influences the preferred configuration of the resulting double bond. Research has demonstrated that reaction conditions, particularly solvent polarity and temperature, significantly impact the ratio of Z to E isomers formed during the condensation process. Non-polar solvents such as toluene have been shown to favor the Z-configuration by minimizing dipolar interactions, while higher temperatures can reduce stereochemical control despite accelerating reaction rates.
In contemporary chemical research, 2-pentenoic acid, 2-cyano-4,4-dimethyl- has emerged as a versatile building block with applications spanning organic synthesis, medicinal chemistry, and materials science. The compound's unique structural features, combining the electrophilic nature of the alpha,beta-unsaturated system with the electron-withdrawing effects of the cyano group, make it particularly valuable for the construction of complex molecular architectures.
Recent pharmaceutical research has highlighted the compound's utility as an intermediate in the development of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase pathways. Patent literature from Principia Biopharma Incorporated has documented the use of 2-pentenoic acid, 2-cyano-4,4-dimethyl- derivatives in the synthesis of compounds exhibiting activity against various tyrosine kinases, including BLK, BMX, EGFR, HER2, HER4, ITK, TEC, BTK, and TXK. These applications underscore the compound's importance in contemporary drug discovery efforts targeting inflammatory diseases and cancer therapeutics.
Table 2: Contemporary Research Applications of 2-Pentenoic Acid, 2-Cyano-4,4-Dimethyl-
The compound's role in green chemistry initiatives has been particularly noteworthy, with researchers investigating microwave-assisted synthetic protocols that reduce reaction times and improve energy efficiency. Studies utilizing potassium hydroxide catalysis under microwave irradiation have achieved excellent yields of Knoevenagel adducts in aqueous media, representing a significant advancement in environmentally benign synthetic methodology. These protocols have demonstrated the formation of polyfunctionalized olefins with yields ranging from 65 to 97 percent under optimized conditions.
Current research trends indicate growing interest in the compound's potential for asymmetric synthesis applications, where the inherent chirality potential of the substituted double bond system could be exploited for the preparation of enantiomerically enriched products. The steric hindrance provided by the 4,4-dimethyl substituent creates opportunities for face-selective reactions that could be leveraged in the synthesis of complex natural products and pharmaceutical intermediates.
The compound's reactivity profile continues to be investigated through computational chemistry approaches, which have provided insights into its electronic structure and predicted reactivity patterns. These studies have revealed that the electron-withdrawing cyano group significantly lowers the compound's pKa to approximately 1.8, compared to analogous structures lacking the nitrile functionality. This enhanced acidity facilitates reactions under mild basic conditions and expands the range of synthetic transformations accessible to this versatile intermediate.
The molecular geometry of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- is fundamentally determined by the hybridization states of its constituent carbon atoms and the spatial arrangement of functional groups. The compound features a five-carbon backbone with a double bond between the second and third carbon atoms, creating an α,β-unsaturated system that significantly influences the overall molecular conformation [1] [2]. According to Valence Shell Electron Pair Repulsion theory, the carbon atoms involved in the double bond adopt sp² hybridization, resulting in trigonal planar geometry around these centers with bond angles approximating 120° [3] [4].
The carboxylic acid carbon exhibits sp² hybridization due to the presence of both the carbonyl oxygen and hydroxyl oxygen, creating a planar arrangement around this center [5]. The cyano group attached to the α-carbon introduces additional geometric constraints, as the carbon-nitrogen triple bond requires sp hybridization of the carbon atom, resulting in linear geometry with bond angles of 180° [3]. This linear arrangement of the cyano group significantly influences the overall molecular shape and contributes to the compound's unique stereochemical properties.
The dimethyl substitution at the fourth carbon creates a quaternary carbon center with tetrahedral geometry. The two methyl groups, along with the remaining bonds to adjacent carbons, adopt bond angles of approximately 109.5°, consistent with sp³ hybridization [3]. This bulky tert-butyl-like substitution pattern introduces significant steric hindrance that affects both the molecular conformation and chemical reactivity of the compound.
Stereochemical considerations are particularly important for this compound due to the presence of the α,β-unsaturated system. The double bond between C-2 and C-3 can adopt either E or Z configurations, depending on the relative positions of the cyano group and the dimethyl-substituted carbon [1]. In the Z-isomer, these bulky substituents are positioned on the same side of the double bond, creating substantial steric interactions that influence the molecule's stability and reactivity. The E-isomer, with these groups on opposite sides, typically exhibits reduced steric strain and may represent the thermodynamically preferred configuration under equilibrium conditions.
The conformational flexibility of the molecule is limited by the conjugated π-system extending from the carboxylic acid through the α,β-unsaturated framework to the cyano group [6] [7]. This extended conjugation restricts rotation around the C-2 to C-3 double bond and influences the preferred conformations around adjacent single bonds. The tert-butyl group at the β-position introduces additional conformational constraints due to its bulky nature, effectively locking certain rotational degrees of freedom.
The electronic structure of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- is characterized by an extended conjugated π-system that spans multiple functional groups and significantly influences the compound's chemical and physical properties. The molecule contains three primary electron-withdrawing groups: the carboxylic acid functionality, the cyano group, and the α,β-unsaturated system, all of which contribute to a complex electronic environment [8] [9].
The cyano group functions as a powerful electron-withdrawing substituent through both inductive and resonance effects [10] [8]. The electronegative nitrogen atom in the triple bond creates a strong dipole moment, with the carbon bearing a partial positive charge and the nitrogen carrying a partial negative charge [11]. This electron withdrawal extends through the molecular framework via resonance delocalization, creating regions of electron deficiency that influence both chemical reactivity and physical properties.
The α,β-unsaturated carboxylic acid system establishes an extended conjugated network that allows for significant electron delocalization [6] [7]. The π-electrons of the double bond can interact with both the carbonyl π-system of the carboxylic acid and the π-system of the cyano group, creating a molecular orbital system that extends across multiple atoms. This delocalization stabilizes the molecule and influences its electronic properties, including its ability to participate in conjugate addition reactions and its spectroscopic characteristics.
Resonance structures for this compound illustrate the electron delocalization pathways. The primary resonance contributor features the conventional representation with localized double bonds. However, secondary resonance structures show electron density migration from the carboxylate oxygen toward the cyano group through the intervening π-system [10]. This electron flow creates partial positive character at the β-carbon and contributes to the compound's susceptibility to nucleophilic attack at this position.
The presence of the dimethyl substitution at the β-position introduces hyperconjugation effects that can influence the electronic structure [3]. The C-H bonds of the methyl groups can interact with the adjacent π-system, providing additional electron density through hyperconjugative donation. This effect partially counteracts the electron-withdrawing influence of the cyano and carboxylic acid groups, creating a more balanced electronic environment around the β-carbon.
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the carboxylate oxygen atoms, while the lowest unoccupied molecular orbital shows significant density on the cyano group and the β-carbon of the double bond [8]. This orbital arrangement is consistent with the compound's behavior as an electron-deficient system that can accept electron density from nucleophiles.
The dipole moment of the molecule is substantial due to the cumulative effects of multiple polar functional groups [12] [13]. The cyano group contributes approximately 3.5-4.0 Debye to the overall dipole moment, while the carboxylic acid group adds an additional 1.5-2.0 Debye [11]. The vector sum of these individual bond dipoles, considering the molecular geometry, results in a net dipole moment that significantly influences the compound's solubility and intermolecular interactions.
The thermodynamic properties of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- reflect the complex interplay between its molecular structure and intermolecular forces. Experimental data indicates a boiling point of 287.4±23.0°C, which is substantially elevated compared to simple alkyl carboxylic acids of similar molecular weight [2]. This high boiling point results from multiple factors including strong hydrogen bonding capabilities of the carboxylic acid group, dipole-dipole interactions involving the cyano group, and the extended conjugated π-system that enhances intermolecular attractions.
The melting point of the compound ranges from 123.5-125°C, indicating a relatively high degree of crystalline stability in the solid state [2]. This elevated melting point suggests efficient molecular packing in the crystal lattice, likely facilitated by hydrogen bonding between carboxylic acid groups and additional dipolar interactions involving the cyano functionalities. The narrow melting point range indicates good purity and uniform crystal structure.
Density measurements reveal a value of 1.078±0.06 g/cm³, which is higher than typical for simple carboxylic acids due to the presence of the electronegative nitrogen atom in the cyano group and the compact molecular packing facilitated by intermolecular interactions [2]. The relatively high density reflects efficient space utilization in both liquid and solid phases, consistent with the presence of multiple polar functional groups that promote strong intermolecular associations.
The thermodynamic properties can be understood through examination of the intermolecular forces present in this system. Carboxylic acids characteristically form dimeric structures through dual hydrogen bonding, with each dimer held together by two O-H···O hydrogen bonds [14]. These dimeric associations significantly increase the effective molecular weight for thermodynamic purposes, contributing to elevated boiling and melting points. The presence of the cyano group introduces additional dipole-dipole interactions that further stabilize the condensed phases.
The α,β-unsaturated system contributes to molecular stability through resonance delocalization, which can influence thermodynamic properties by affecting the energy required for phase transitions [6]. The extended conjugation increases molecular rigidity, reducing the entropy change associated with melting and potentially elevating the melting point compared to saturated analogs.
Steric effects from the dimethyl substitution at the β-position influence molecular packing efficiency [15]. While bulky substituents typically reduce intermolecular attraction by interfering with optimal molecular alignment, the symmetrical nature of the dimethyl substitution in this compound appears to maintain adequate packing efficiency while introducing conformational constraints that may contribute to thermal stability.
The exact mass of 153.078978594 Da and monoisotopic mass of 153.078978594 Da provide precise molecular weight information essential for accurate thermodynamic calculations [1]. These values confirm the molecular composition and enable precise determination of molar-based thermodynamic parameters.
The solubility characteristics of 2-Pentenoic acid, 2-cyano-4,4-dimethyl- are governed by the balance between hydrophilic and hydrophobic molecular regions, with the compound exhibiting moderate polarity that influences its behavior in various solvent systems. The calculated XLogP3-AA value of 1.8 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some water solubility [1].
The compound possesses one hydrogen bond donor (the carboxylic acid proton) and three hydrogen bond acceptors (two oxygen atoms and one nitrogen atom), creating a hydrogen bonding profile that facilitates interactions with protic solvents [1]. This hydrogen bonding capability is crucial for solubility in polar solvents such as water, alcohols, and other hydrogen bond-accepting media. The carboxylic acid group can form strong hydrogen bonds with water molecules, promoting dissolution in aqueous systems despite the presence of hydrophobic alkyl regions [16] [17].
However, the solubility in water is limited by the hydrophobic character of the alkyl chain and the dimethyl substitution pattern. As the carbon chain length increases in carboxylic acids, the hydrophobic contribution eventually outweighs the hydrophilic carboxyl group, leading to decreased water solubility [16] [14]. The five-carbon chain with additional methyl branching in this compound places it near the threshold where water solubility becomes significantly limited.
The cyano group contributes to the compound's polarity through its substantial dipole moment (approximately 3.5-4.0 Debye) and its ability to participate in dipole-dipole interactions with polar solvents [11]. This group enhances solubility in polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide, where dipolar interactions can stabilize the dissolved species without the need for hydrogen bonding [18].
The topological polar surface area of 61.1 Ų indicates moderate polarity that influences both solubility and membrane permeability [1]. This value suggests that the compound should exhibit reasonable solubility in moderately polar solvents while maintaining sufficient lipophilicity for biological membrane penetration. The polar surface area calculation considers the contributions from oxygen and nitrogen atoms, providing insight into the compound's interaction potential with polar environments.
Partition coefficients reflect the compound's distribution between immiscible phases, with the LogP value of 1.567 indicating moderate preference for organic phases over water [2] [19]. This value suggests that in octanol-water partitioning systems, the compound would favor the octanol phase by approximately a factor of 37, indicating significant but not extreme lipophilicity. Such partition behavior is typical for compounds that combine polar functional groups with moderate hydrocarbon content.
The presence of multiple functional groups creates opportunities for diverse solvent interactions. In alcoholic solvents, both hydrogen bonding and dipolar interactions can occur, leading to enhanced solubility compared to purely hydrophobic solvents. In aromatic solvents, π-π stacking interactions between the conjugated system of the compound and the solvent aromatic rings may contribute to dissolution.
The solubility profile is also influenced by the stereochemistry of the double bond. E and Z isomers may exhibit different solubility characteristics due to variations in molecular shape and dipole moment orientation [1]. The Z-isomer, with its more compact structure and potentially different dipole vector, might show distinct partition behavior compared to the E-isomer.
Temperature effects on solubility follow typical patterns for organic compounds, with increased solubility at elevated temperatures due to enhanced thermal motion overcoming intermolecular attraction forces. The relatively high melting point suggests that significant thermal energy is required to disrupt the crystalline structure, which may influence dissolution kinetics in various solvents.
The compound's solubility characteristics make it suitable for applications requiring moderate polarity and the ability to dissolve in both aqueous and organic media. The balanced hydrophilic-lipophilic properties suggest potential utility in pharmaceutical formulations where controlled solubility and partition behavior are desired for optimal bioavailability and tissue distribution.